molecular formula C19H18N4O4 B5198514 N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine

N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine

Cat. No. B5198514
M. Wt: 366.4 g/mol
InChI Key: LFZOFLJDJHHDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine, also known as MMMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MMMP is a member of the pyrimidinamine family and has been found to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to a decrease in cell proliferation and growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-malarial properties, N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine has been found to exhibit other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been found to inhibit the production of certain inflammatory cytokines. N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine has also been found to have potential applications in the treatment of neurodegenerative diseases, as it has been shown to exhibit neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine in lab experiments is its ability to inhibit cell growth and proliferation. This makes it a useful tool for studying the mechanisms of cell growth and proliferation, as well as for testing the efficacy of anti-cancer and anti-malarial drugs. However, one limitation of using N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several possible future directions for research involving N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine. One potential direction is to further study its anti-cancer properties and investigate its potential use as a chemotherapy drug. Another possible direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine involves a multi-step process that begins with the reaction of 2-methoxyaniline with 2-chloro-6-methylpyrimidine. This is followed by the reaction of the resulting compound with 3-methylphenol and sodium hydride. The final step involves the nitration of the resulting compound using nitric acid and acetic anhydride. The overall yield of the synthesis process is approximately 40%.

Scientific Research Applications

N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit anti-cancer properties and has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitro-4-pyrimidinamine has also been found to have potential applications in the treatment of malaria, as it has been shown to exhibit anti-malarial properties.

properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-2-(3-methylphenoxy)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-12-7-6-8-14(11-12)27-19-20-13(2)17(23(24)25)18(22-19)21-15-9-4-5-10-16(15)26-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZOFLJDJHHDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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